Saluamine Saluamine 2-amino-4-chloro-5-sulfamoylbenzoic acid is a sulfonamide and a member of benzenes.
hydrolysis product of furosemide
Brand Name: Vulcanchem
CAS No.: 3086-91-7
VCID: VC21352363
InChI: InChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14)
SMILES: Array
Molecular Formula: C7H7ClN2O4S
Molecular Weight: 250.66 g/mol

Saluamine

CAS No.: 3086-91-7

Cat. No.: VC21352363

Molecular Formula: C7H7ClN2O4S

Molecular Weight: 250.66 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Saluamine - 3086-91-7

Specification

CAS No. 3086-91-7
Molecular Formula C7H7ClN2O4S
Molecular Weight 250.66 g/mol
IUPAC Name 2-amino-4-chloro-5-sulfamoylbenzoic acid
Standard InChI InChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14)
Standard InChI Key QQLJBZFXGDHSRU-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O
Appearance Pale Beige to Tan Solid
Melting Point >233˚C

Introduction

Physical and Chemical Properties

Fundamental Properties

PropertyValueSource
CAS Number3086-91-7
Molecular FormulaC₇H₇ClN₂O₄S
Molecular Weight250.659 g/mol
Density1.726 g/cm³
Melting Point267°C (dec.)
Boiling Point549.2°C at 760 mmHg
Flash Point286°C

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as water and alcohols, typical of sulfonamide derivatives . It is stable under standard conditions but may decompose at elevated temperatures or under acidic/basic conditions.

Synthesis and Production Methods

Microbial Biotransformation

4-Chloro-5-sulfamoylanthranilic acid is synthesized through microbial biotransformation of furosemide. This process utilizes environmental fungi such as Aspergillus candidus and Cunninghamella echinulata under controlled conditions.

Reaction Mechanism:

  • Furosemide Degradation: Fungal enzymes hydrolyze the furan ring, yielding the anthranilic acid derivative.

  • Sulfamoyl Group Retention: The sulfonamide group remains intact during biotransformation, preserving the compound’s pharmacological relevance.

Industrial Adaptation

While microbial methods are used in research, industrial production may involve chemical synthesis routes. Potential adaptations include:

  • Chlorination: Introduction of the 4-chloro substituent via electrophilic aromatic substitution.

  • Sulfonation: Sulfamoyl group addition through sulfonating agents such as chlorosulfonic acid .

Chemical Reactivity and Functional Group Interactions

Major Reaction Types

Reaction TypeReagents/ConditionsProducts Formed
OxidationH₂O₂, KMnO₄Hydroxy-ketone derivatives
ReductionNaBH₄, catalytic hydrogenationAromatic ring saturation
SubstitutionAmines, thiolsChlorine displacement products

Example: Oxidation with H₂O₂ leads to hydroxylation at the benzoic acid moiety, forming mono-hydroxylated derivatives.

Stability Under Stress Conditions

The compound’s stability is influenced by:

  • pH: Degrades rapidly in strongly acidic or basic environments.

  • Temperature: Decomposes above 267°C, releasing SO₂ and Cl⁻ ions .

Pharmacological and Industrial Applications

Role in Pharmaceutical Synthesis

4-Chloro-5-sulfamoylanthranilic acid serves as a critical intermediate in the production of diuretics and sulfonamide-based antibiotics. Its structural similarity to furosemide enables its use in quality control and impurity profiling .

Environmental and Analytical Uses

  • Bioremediation: Microbial degradation pathways for furosemide detoxification.

  • Analytical Standards: Used in pharmacopeial testing for furosemide purity .

Hazard StatementPrecautionary MeasuresSource
H361 (Reproductive toxicity)P201 (Special handling instructions)
H315 (Skin irritation)P280 (Protective equipment)
H335 (Respiratory irritation)P305 + P351 + P338 (Eye protection)

Acute Toxicity Data

RouteSpeciesLD₅₀ (mg/kg)Source
OralMouse>3000

Regulatory and Environmental Considerations

Disposal Guidelines

  • Waste Classification: Non-hazardous under RIDADR standards.

  • Recommended Disposal: Incineration or chemical treatment at approved facilities .

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